molecular formula C12H15BrN6O3 B10949306 N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10949306
M. Wt: 371.19 g/mol
InChI Key: XJBJPXAZECDUTL-UHFFFAOYSA-N
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Description

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic compound that features two pyrazole rings substituted with bromine and nitro groups. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Coupling reactions: Catalysts like copper(I) iodide (CuI) and ligands like triphenylphosphine (PPh3).

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives.

    Coupling: Complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity . The compound can inhibit or activate specific pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both bromine and nitro groups on the pyrazole rings, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Properties

Molecular Formula

C12H15BrN6O3

Molecular Weight

371.19 g/mol

IUPAC Name

N-[2-(4-bromopyrazol-1-yl)ethyl]-2-methyl-2-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C12H15BrN6O3/c1-12(2,18-8-10(6-16-18)19(21)22)11(20)14-3-4-17-7-9(13)5-15-17/h5-8H,3-4H2,1-2H3,(H,14,20)

InChI Key

XJBJPXAZECDUTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NCCN1C=C(C=N1)Br)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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